1-Ethylpiperidin-4-amine hydrochloride
Overview
Description
1-Ethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H16N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidin-4-amine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of piperidine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through crystallization or distillation to achieve high purity levels suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
1-Ethylpiperidin-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Piperidine: A parent compound with similar structural features but lacks the ethylamine group.
4-Aminopiperidine: Similar structure but without the ethyl substitution.
N-Ethylpiperidine: Similar to 1-ethylpiperidin-4-amine but with different substitution patterns
Uniqueness: 1-Ethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
1-Ethylpiperidin-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₆N₂·HCl. The compound features a piperidine ring substituted with an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). Its derivatives have been studied for potential applications in treating neurological disorders, including:
- Antidepressant Activity : Compounds similar to 1-ethylpiperidin-4-amine have shown promise in modulating neurotransmitter systems, which could lead to antidepressant effects.
- Analgesic Effects : Some derivatives have been explored for their pain-relieving properties, potentially acting on opioid receptors or other pain pathways.
- Antitumor Activity : There is emerging evidence suggesting that structural modifications of piperidine derivatives can lead to compounds with significant antitumor effects, as observed in studies involving similar chemical frameworks .
The mechanism of action for this compound involves interaction with specific neurotransmitter receptors and enzymes. It may modulate neurotransmitter release or inhibit certain enzymatic pathways, leading to various physiological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methylpiperidin-4-amine dihydrochloride | C₇H₁₆N₂·2HCl | Methyl substitution; potential CNS activity |
4-Amino-1-butylpiperidine dihydrochloride | C₈H₁₈N₂·2HCl | Butyl substitution; studied for analgesic effects |
This compound | C₇H₁₆N₂·HCl | Similar structure; used in research |
1-Methyl-4-methylaminopiperidine dihydrochloride | C₈H₁₉N₂·2HCl | Additional methyl group; explored for psychoactive properties |
This table illustrates how variations in substituents can influence biological activity and therapeutic potential.
Case Study on Antitumor Activity
A relevant study evaluated the antitumor activity of piperidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings indicated that certain compounds exhibited a significant reduction in tumor cell viability and induced apoptosis through various mechanisms. The study highlighted the potential of structurally similar compounds to serve as effective chemotherapeutic agents .
Neurotransmitter Interaction Studies
Research involving the interaction of this compound with neurotransmitter systems has demonstrated its ability to modulate receptor activity. For instance, studies utilizing molecular docking techniques have predicted favorable binding interactions with serotonin and dopamine receptors, suggesting its potential use in treating mood disorders.
Properties
IUPAC Name |
1-ethylpiperidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h7H,2-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNDKAWSIJVQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-58-9 | |
Record name | 4-Piperidinamine, 1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534595-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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